2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride
Description
2-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride is a heterocyclic small molecule with the molecular formula C₁₈H₂₇ClN₂O₂ and a molecular weight of 338.88 g/mol . Its structure comprises three key components:
- A piperidine ring substituted at the 4-position.
- A 1,2-oxazole moiety functionalized with a 4-chlorophenyl group at the 5-position.
- An oxane (tetrahydropyran) ring bearing an amine group at the 3-position, stabilized as a hydrochloride salt for enhanced solubility .
This compound is cataloged by Enamine Ltd.
Properties
IUPAC Name |
[4-(3-aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3.ClH/c21-15-5-3-13(4-6-15)18-12-17(23-27-18)20(25)24-9-7-14(8-10-24)19-16(22)2-1-11-26-19;/h3-6,12,14,16,19H,1-2,7-11,22H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFICTXAMADCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxan-3-amine moiety and its subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Functional Insights
(a) Rimonabant (CB1 Antagonist)
- Key Similarity : Both compounds feature a 4-chlorophenyl group and a piperidine ring , critical for receptor binding. Rimonabant’s pyrazole ring interacts with hydrophobic pockets in CB1, while the target compound’s oxazole may offer similar steric bulk but with altered electronic properties .
(b) Hydro-1H-indene-1-carboxamide Hydrochloride
- Shared Features : Both are hydrochloride salts with piperidine and aromatic systems.
- Divergence : The indene-carboxamide scaffold introduces a bulky bicyclic structure , which may hinder blood-brain barrier penetration compared to the target compound’s smaller oxane-oxazole system .
(c) Oxadiazole Derivatives
- Comparison : The 1,2,4-oxadiazole in analogs (e.g., CAS 1111625-98-9) provides a planar, electron-deficient ring, favoring interactions with polar residues in enzyme active sites. In contrast, the target compound’s 1,2-oxazole offers a less polarized but more rigid scaffold, possibly enhancing metabolic stability .
Selectivity and Toxicity Profiles
- Selectivity : The absence of a pyrazole ring (as in rimonabant) may reduce affinity for off-target kinases or hepatic enzymes .
Biological Activity
The compound 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxazole and chlorophenyl groups. The detailed synthetic pathway includes several steps that may involve the use of various solvents and catalysts to achieve high yields and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its significant biological activities:
Antimicrobial Activity
Studies have shown that compounds containing oxazole rings, similar to our target compound, often exhibit antimicrobial properties. For instance, a related study demonstrated that certain oxazole derivatives displayed activity against Gram-positive bacteria and fungi such as Candida albicans .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor growth. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those with 4-chlorophenyl substitutions. Results indicated significant inhibition against Staphylococcus aureus and E. coli, suggesting a promising avenue for developing new antibiotics .
- Anticancer Activity : In another study focusing on the structure-activity relationship (SAR) of oxazole-containing compounds, it was found that modifications to the piperidine moiety enhanced cytotoxic effects against several cancer cell lines, indicating that structural variations can significantly impact biological activity .
Q & A
Q. What safety precautions are critical when handling this compound, and how should it be stored?
Methodological Answer:
- Handling Precautions:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. If skin contact occurs, immediately remove contaminated clothing and rinse with water for 15 minutes .
- In case of accidental ingestion, rinse the mouth thoroughly and seek medical attention. For eye exposure, flush with water for 10–15 minutes and consult a physician .
- Storage Conditions:
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?
Methodological Answer:
- Synthetic Route:
- A multi-step approach is typical:
Couple the oxazole-3-carbonyl moiety to the piperidine ring via a nucleophilic acyl substitution reaction in dichloromethane (DCM) using NaOH as a base (similar to methods in ).
Introduce the oxane-3-amine group via reductive amination, followed by HCl salt formation .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) or LC/MS.
- Purification:
- Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H NMR (integration of characteristic peaks, e.g., aromatic protons) .
Q. How can the structure and identity of this compound be validated?
Methodological Answer:
- Spectroscopic Characterization:
- 1H/13C NMR: Assign peaks for the oxazole (δ 8.1–8.3 ppm for oxazole protons), piperidine (δ 3.0–3.5 ppm for N-CH2), and oxane (δ 4.0–4.5 ppm for oxane oxygen) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass.
- Elemental Analysis: Match calculated and observed C, H, N, Cl percentages within 0.4% .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxazole-piperidine coupling step?
Methodological Answer:
- Reaction Optimization:
- Catalyst Screening: Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling (if applicable) or carbodiimide-based coupling agents like EDCI/HOBt .
- Solvent Effects: Compare DCM, THF, and DMF for solubility and reaction efficiency. DCM may reduce side reactions compared to polar aprotic solvents .
- Temperature Control: Perform the reaction at 0°C to minimize oxazole ring decomposition. Monitor by LC/MS to identify intermediates .
- Yield Improvement:
Q. How should conflicting purity data (e.g., HPLC vs. NMR) be resolved?
Methodological Answer:
- Root-Cause Analysis:
- HPLC Limitations: Detect UV-inactive impurities (e.g., inorganic salts) via ion chromatography or elemental analysis. Adjust detection wavelength (e.g., 254 nm for aromatic systems) .
- NMR Artifacts: Identify residual solvents (e.g., acetone at δ 2.1 ppm) by comparing to reference spectra. Use deuterated solvents with low water content to avoid peak splitting .
- Cross-Validation:
- Combine LC/MS (to detect low-MW impurities) with 1H NMR integration (e.g., ratio of amine protons to aromatic signals). Use quantitative NMR with an internal standard (e.g., maleic acid) for absolute purity .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
- SAR Experimental Design:
- Analog Synthesis: Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl or alkyl groups) .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Use IC50/EC50 values to rank potency .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the oxazole ring) .
- Data Interpretation:
- Correlate substituent electronic properties (Hammett σ values) with activity trends. Use ANOVA to assess statistical significance of structural modifications .
Q. What strategies mitigate instability during long-term storage?
Methodological Answer:
- Degradation Pathways:
- Stabilization Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
